molecular formula C7H10ClNS B135083 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride CAS No. 28783-38-2

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride

Cat. No. B135083
CAS RN: 28783-38-2
M. Wt: 175.68 g/mol
InChI Key: VQEOIFRMJGFLQH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride is a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The core structure of this compound is found in several therapeutic agents and is known for its diverse pharmacological properties. Research has shown that derivatives of this compound exhibit a range of biological activities, including anti-platelet aggregation, allosteric modulation of the A1 adenosine receptor, inhibition of glucose-6-phosphatase catalytic enzyme, anticonvulsant effects, and inhibition of tumor necrosis factor-alpha (TNF-alpha) production .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives has been achieved through various methods. A novel multicomponent reaction has been developed to synthesize polysubstituted derivatives by heating a solution of aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide in the presence of ammonium chloride, leading to good to excellent yields . Additionally, a series of novel derivatives have been synthesized and structurally characterized, providing a foundation for the design of new compounds with potential anti-platelet activity .

Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives has been explored in the context of their biological activity. For instance, the structure-activity relationships (SAR) of these compounds as A1 adenosine receptor allosteric modulators and antagonists have been studied, revealing insights into the structural elements that govern their pharmacological properties . Similarly, the SAR for glucose-6-phosphatase catalytic enzyme inhibitors has been established, highlighting the importance of specific substituents for potent activity .

Chemical Reactions Analysis

The chemical reactivity of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives has been investigated in various contexts. For example, the acidic hydrolysis of certain derivatives has led to unexpected dimerization, resulting in novel compounds with distinct structures . These findings contribute to the understanding of the chemical behavior of these compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives are closely related to their biological activities. The optimization of these properties through combinatorial synthesis has led to the discovery of potent compounds with specific inhibitory activities, such as the inhibition of TNF-alpha production . The enantioselectivity observed in enzyme recognition also underscores the significance of chirality in the biological efficacy of these molecules .

Scientific Research Applications

Synthesis and Biological Activity

4,5,6,7-Tetrahydrothieno pyridine is an important heterocyclic nucleus used in various biological activities. It's a core in the synthesis of drugs or drug intermediates, with some analogs showing potent biological activities, potentially leading to new drugs (Sangshetti et al., 2014).

Key Intermediate in Drug Synthesis

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride is a key intermediate in the synthesis of Prasugrel, a new antithrombotic drug. It's synthesized through alkylation, oxidation, and deprotection reactions, with an overall yield of 67% (Pan Xian-hua, 2011).

Anticonvulsant Activities

Novel derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have shown significant anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. This indicates their potential in cerebral protection (Ohkubo et al., 1996).

Inhibitors of TNF-α Production

Several 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been evaluated for their ability to inhibit TNF-α production in rat whole blood, exhibiting potent inhibitory activity (Fujita et al., 2002).

A1 Adenosine Receptor Modulators

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been identified as allosteric modulators and antagonists of the A1 adenosine receptor, showing potential in the modulation of this receptor (Aurelio et al., 2009).

properties

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h2,4,8H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEOIFRMJGFLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648635
Record name 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride

CAS RN

28783-38-2
Record name 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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